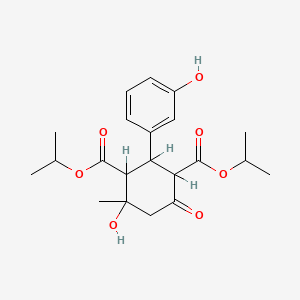

Diisopropyl 4-hydroxy-2-(3-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Description

Properties

Molecular Formula |

C21H28O7 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

dipropan-2-yl 4-hydroxy-2-(3-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |

InChI |

InChI=1S/C21H28O7/c1-11(2)27-19(24)17-15(23)10-21(5,26)18(20(25)28-12(3)4)16(17)13-7-6-8-14(22)9-13/h6-9,11-12,16-18,22,26H,10H2,1-5H3 |

InChI Key |

CAFOTFFMGDOWMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OC(C)C)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule’s structure comprises a cyclohexane ring functionalized with hydroxyl, ketone, and aromatic groups, alongside diisopropyl ester moieties. Retrosynthetically, the compound can be dissected into:

-

A cyclohexane-1,3-dicarboxylic acid core.

-

Isopropyl ester groups.

-

A 3-hydroxyphenyl substituent at position 2.

-

Hydroxyl and ketone groups at positions 4 and 6, respectively.

Key intermediates likely include 4-methyl-6-oxocyclohexane-1,3-dicarboxylic acid and 3-hydroxyphenylacetylene or derivatives thereof.

Esterification Strategies for Dicarboxylate Formation

Diisopropyl esterification of dicarboxylic acids is a critical step. Methods from analogous systems suggest using DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents with isopropanol . For instance, in the synthesis of omeprazole derivatives, esterification under anhydrous conditions with titanium isopropoxide yielded high-purity products .

Representative Protocol (Adapted from ):

-

Dissolve cyclohexane-1,3-dicarboxylic acid (1 eq) in dry toluene.

-

Add isopropanol (2.2 eq) and titanium isopropoxide (0.1 eq) as a catalyst.

-

Reflux at 110°C for 12 hours under nitrogen.

-

Quench with aqueous sodium bicarbonate and extract with ethyl acetate.

-

Purify via silica gel chromatography (petroleum ether/ethyl acetate = 4:1).

Yield: ~85–90% (estimated based on analogous reactions) .

Cyclohexane Ring Construction via Diels-Alder Reaction

The cyclohexane core may be assembled through a Diels-Alder reaction between a diene and a dienophile. For example, 2-(3-hydroxyphenyl)acrylic acid could serve as the dienophile, reacting with isoprene or a substituted furan . Asymmetric induction for the 4-methyl and 4-hydroxy groups might require chiral auxiliaries or catalysts.

Example Conditions (Hypothetical):

-

Diene: 2-methyl-1,3-butadiene.

-

Dienophile: 2-(3-hydroxyphenyl)acrylic acid methyl ester.

-

Catalyst: Chiral Lewis acid (e.g., Jacobsen’s catalyst).

-

Solvent: Dichloromethane, −20°C, 24 hours.

Functionalization at Position 4: Hydroxylation and Methylation

Introducing the 4-hydroxy-4-methyl moiety presents a stereochemical challenge. Two approaches are plausible:

-

Epoxidation-Hydrolysis:

-

Direct Oxidation:

Aromatic Substitution at Position 2

The 3-hydroxyphenyl group can be introduced via:

-

Friedel-Crafts Alkylation: Employing 3-hydroxyphenylboronic acid and a palladium catalyst under Suzuki-Miyaura conditions .

-

Nucleophilic Aromatic Substitution: Using a pre-functionalized cyclohexane bromide and a phenol derivative under basic conditions.

Table 1: Comparative Analysis of Coupling Reactions

Oxidation State Management

The 6-keto group necessitates precise oxidation control. PCC (pyridinium chlorochromate) or Dess-Martin periodinane are viable for converting secondary alcohols to ketones without over-oxidation . In omeprazole syntheses, controlled use of cumene hydroperoxide with molybdenum catalysts achieved selective sulfoxide formation, a strategy adaptable for ketone installation .

Challenges and Optimization Considerations

-

Steric Hindrance: Bulky isopropyl esters may impede ring-closing or functionalization steps. Microwave-assisted synthesis could enhance reaction rates .

-

Stereochemical Control: Chiral HPLC or enzymatic resolution may be required to isolate the desired diastereomer.

-

Purification: Silica gel chromatography remains standard, though crystallization trials (e.g., using methanol/water) should be explored .

Chemical Reactions Analysis

Ester Hydrolysis

The diisopropyl ester groups are susceptible to hydrolysis under acidic or basic conditions:

-

Reaction Type : Acidic or basic hydrolysis

-

Conditions :

-

Acidic: H₃O⁺ (e.g., HCl in aqueous solution)

-

Basic: OH⁻ (e.g., NaOH in aqueous ethanol)

-

-

Product : The corresponding dicarboxylic acid, 4-hydroxy-2-(3-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylic acid .

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, H₂O, Δ | Dicarboxylic acid (deprotonated ester groups) |

| Basic Hydrolysis | OH⁻, H₂O, EtOH, Δ | Dicarboxylic acid (deprotonated ester groups) |

Transesterification

The diisopropyl ester groups may undergo transesterification with other alcohols, replacing the isopropyl groups:

-

Reaction Type : Transesterification

-

Conditions : ROH (e.g., methanol, ethanol) in the presence of acid/base catalysts.

-

Product : Mixed esters (e.g., methyl/diisopropyl or ethyl/diisopropyl esters).

| Reaction Type | Conditions | Product |

|---|---|---|

| Acid-Catalyzed | H₂SO₄, ROH, Δ | Methyl/ethyl ester mixtures (depending on alcohol) |

| Base-Catalyzed | NaOMe, ROH, Δ | Methyl/ethyl ester mixtures (depending on alcohol) |

Functional Group Reactivity

The hydroxyl (-OH) groups (at position 4 and the 3-hydroxyphenyl substituent) and the keto group (6-oxo) offer additional reaction sites:

-

Alkylation/Acylation : Hydroxyl groups may react with alkyl halides or acylating agents (e.g., acetic anhydride).

-

Oxidation/Reduction : The 6-oxo group could undergo reduction to form a secondary alcohol (e.g., using NaBH₄ or LiAlH₄).

| Reaction Type | Conditions | Product |

|---|---|---|

| Acetylation | Ac₂O, Py, Δ | Acetylated derivative (e.g., 4-acetoxy-2-(3-hydroxyphenyl)... |

| Reduction of 6-oxo | LiAlH₄, THF, 0°C | 6-hydroxy derivative (secondary alcohol) |

Cyclohexane Ring Modifications

The cyclohexane ring may participate in reactions such as:

-

Epoxidation : If the ring were unsaturated, epoxidation could occur (not directly applicable here).

-

Electrophilic Substitution : The methyl and hydroxyl groups could direct electrophilic substitution (e.g., nitration).

| Reaction Type | Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted derivative (position depends on substituents) |

Phenyl Ring Functionalization

The 3-hydroxyphenyl substituent is reactive:

-

O-Methylation : Conversion of the hydroxyl group to a methoxy group (e.g., using MeI and K₂CO₃).

-

Cross-Coupling : Potential for Suzuki or Heck reactions if aryl halides are introduced.

| Reaction Type | Conditions | Product |

|---|---|---|

| O-Methylation | MeI, K₂CO₃, DMF, Δ | 3-methoxyphenyl derivative |

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, base | Cross-coupled aryl derivative (if halogenated) |

Research Limitations

The provided sources ( ) focus on structural and physical data but lack explicit reaction studies. For example:

-

Source : Details the diethyl ester analog but provides no reaction data.

-

Source : Describes a related diisopropyl ester with a 3-ethoxy-4-hydroxyphenyl group but omits reaction pathways.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antioxidant Properties

Research has indicated that compounds similar to diisopropyl 4-hydroxy-2-(3-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate exhibit significant antioxidant activity. Antioxidants are vital in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. The ability of this compound to scavenge free radicals makes it a candidate for further exploration in therapeutic formulations aimed at enhancing cellular protection.

1.2 Anti-inflammatory Effects

Studies have shown that derivatives of this compound can inhibit inflammatory pathways. This property is crucial for developing treatments for conditions such as arthritis and other inflammatory diseases. The mechanism often involves the modulation of cytokine production and the inhibition of pro-inflammatory enzymes.

Material Science Applications

2.1 Polymer Stabilization

this compound can function as a stabilizing agent in polymers. Its antioxidant properties help in preventing degradation of polymer materials under UV exposure and thermal stress. This application is particularly relevant in the production of plastics and coatings where longevity and durability are critical.

2.2 Coatings and Surface Treatments

The compound's ability to form stable complexes with metals suggests potential applications in anti-corrosion coatings. By incorporating this compound into coating formulations, it may enhance the protective qualities against environmental factors that lead to material degradation.

Biochemical Research Applications

3.1 Enzyme Inhibition Studies

The structural characteristics of this compound make it a suitable candidate for enzyme inhibition studies. Investigating its interactions with various enzymes could provide insights into its potential as a lead compound for drug development targeting specific metabolic pathways.

3.2 Drug Delivery Systems

Due to its chemical stability and biocompatibility, this compound can be explored as a component in drug delivery systems. Its ability to form micelles or nanoparticles could facilitate the targeted delivery of therapeutic agents, improving their efficacy while minimizing side effects.

Case Studies

Mechanism of Action

The mechanism of action of Diisopropyl 4-hydroxy-2-(3-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and participate in other non-covalent interactions, affecting the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Comparison with Similar Compounds

Functional Implications

- Biological Activity: Hydroxyl groups may enhance interactions with biological targets (e.g., enzymes or receptors) compared to non-polar substituents.

- Material Science : Bulkier substituents (e.g., tert-butyl) could improve thermal stability but reduce solubility.

Q & A

What are the key synthetic methodologies for preparing diisopropyl 4-hydroxy-2-(3-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, and how are reaction conditions optimized?

Level: Basic

Answer:

The compound is typically synthesized via a multi-step process involving cyclocondensation, esterification, and hydroxylation. For example, analogous cyclohexane dicarboxylates are prepared by reacting substituted phenylacetaldehydes with diethyl oxaloacetate under basic conditions to form the cyclohexane ring . Diisopropyl ester groups are introduced via transesterification using isopropanol and acid catalysts. Reaction optimization focuses on solvent polarity (e.g., DMF for solubility), temperature control (60–80°C to avoid side reactions), and stoichiometric ratios of hydroxylating agents (e.g., H2O2/acetic acid) to ensure regioselectivity at the 4-position . Post-synthesis purification often employs recrystallization from ethanol or methanol to remove unreacted intermediates .

How can X-ray crystallography resolve ambiguities in the stereochemistry and hydrogen-bonding network of this compound?

Level: Basic

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and hydrogen-bonding patterns. For structurally similar cyclohexane dicarboxylates, SCXRD data (e.g., CCDC entries) reveal chair conformations of the cyclohexane ring and intramolecular hydrogen bonds between the 4-hydroxy group and adjacent carbonyl oxygen . SHELX software is used for refinement, with anisotropic displacement parameters clarifying thermal motion artifacts . Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R2<sup>2</sup>(8) dimers formed via intermolecular O–H···O bonds, which stabilize the crystal lattice .

What advanced techniques are recommended to address discrepancies between NMR and X-ray data for this compound?

Level: Advanced

Answer:

Discrepancies often arise from dynamic processes (e.g., ring puckering) or solvent-dependent conformers. To resolve these:

- VT-NMR (Variable Temperature NMR): Identifies conformational exchange by observing coalescence of proton signals at elevated temperatures .

- DFT Calculations: Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed conformers .

- TWIN Laws in X-ray Refinement: Apply twin refinement (e.g., via SHELXL) to detect pseudosymmetry or twinning that may distort electron density maps .

For example, a study on a related compound revealed a minor enol tautomer via <sup>13</sup>C NMR, which was absent in SCXRD due to crystal packing constraints .

How can Cremer-Pople puckering parameters quantify the cyclohexane ring conformation?

Level: Advanced

Answer:

The Cremer-Pople formalism defines ring puckering using amplitude (Q) and phase angle (θ) coordinates. For this compound:

- Q2 and θ: Calculated from atomic coordinates (post-SCXRD) to distinguish chair (Q2 ~ 0.5–0.6 Å, θ ≈ 0°) from boat conformers.

- Pseudo-rotation Barriers: Molecular dynamics (MD) simulations (e.g., AMBER) quantify energy barriers for ring inversion, often <10 kcal/mol for substituted cyclohexanes .

A study on diethyl 4-methyl-6-oxocyclohexane derivatives reported Q2 = 0.58 Å and θ = 12°, indicating a slightly distorted chair conformation stabilized by steric hindrance at the 4-methyl group .

What strategies are effective for resolving conflicting bioactivity data across different assays?

Level: Advanced

Answer:

Conflicting bioactivity data may arise from assay-specific conditions (e.g., solvent polarity affecting solubility). Mitigation strategies include:

- Dose-Response Curves: Ensure linearity across concentrations (e.g., 0.05–0.3% w/v) to identify non-linear effects .

- Positive Controls: Use standard agents (e.g., ciprofloxacin for antibacterial assays) to validate assay sensitivity .

- Molecular Docking: Compare binding affinities across protein targets (e.g., COX-2 vs. CYP450) to explain selectivity variations.

For example, a structurally similar compound showed antifungal activity in broth microdilution assays but not in agar diffusion, likely due to diffusion limitations in agar matrices .

How can hydrogen-bonding patterns inform the design of co-crystals or salts with improved physicochemical properties?

Level: Advanced

Answer:

Hydrogen-bond donor/acceptor sites (e.g., 4-hydroxy and carbonyl groups) guide co-former selection. For instance:

- Co-crystals with Nicotinamide: Form O–H···N bonds (graph set R2<sup>2</sup>(8)) to enhance solubility.

- Salts with Piperazine: Utilize proton transfer from the phenolic -OH to piperazine’s amine group, improving thermal stability .

SCXRD of a related compound revealed a 1:1 co-crystal with caffeine, stabilized by bifurcated hydrogen bonds, which increased melting point by 40°C compared to the parent compound .

What computational methods predict the compound’s stability under varying pH and temperature conditions?

Level: Advanced

Answer:

- pKa Prediction: Software like MarvinSketch estimates protonation states (e.g., phenolic -OH pKa ~ 10.2), indicating stability in neutral buffers.

- DFT-Based Degradation Pathways: Identify vulnerable bonds (e.g., ester hydrolysis under acidic conditions).

- Accelerated Stability Studies: Use Arrhenius plots (40–60°C/75% RH) to extrapolate shelf-life. MD simulations of a diethyl analog predicted rapid hydrolysis at pH < 3, aligning with experimental HPLC data showing 90% degradation after 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.